Mofloverine
Description
Mofloverine (INN: this compound, CAS: 29936-79-6) is an antispasmodic agent with the chemical name 2,4,6-trimethoxybenzoic acid 2-morpholinoethyl ester and molecular formula C₁₆H₂₃NO₆ . It is regulated by the U.S. FDA under the Unique Ingredient Identifier (UNII) L1G37N4EBS and classified under the Harmonized Tariff System (HTS) for pharmaceuticals. Structurally, it features a trimethoxybenzoate ester linked to a morpholinoethyl group, distinguishing it from other antispasmodics .
Properties
CAS No. |
54063-50-2 |
|---|---|
Molecular Formula |
C16H23NO6 |
Molecular Weight |
325.36 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl 2,4,6-trimethoxybenzoate |
InChI |
InChI=1S/C16H23NO6/c1-19-12-10-13(20-2)15(14(11-12)21-3)16(18)23-9-6-17-4-7-22-8-5-17/h10-11H,4-9H2,1-3H3 |
InChI Key |
WXVNRHANVFMGDW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)OCCN2CCOCC2)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)OCCN2CCOCC2)OC |
Appearance |
Solid powder |
Other CAS No. |
54063-50-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mofloverine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MOFLOVERINE typically involves the coordination of metal ions with organic ligands under controlled conditions. One common method is the solvothermal synthesis, where metal salts and organic linkers are dissolved in a solvent and heated in a sealed vessel. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired crystalline structure .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This often includes optimizing the reaction conditions to ensure consistency and yield. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
MOFLOVERINE undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions to ensure selectivity and yield. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Therapeutic Applications
Mofloverine has been studied for its efficacy in several clinical contexts:
- Vasodilation : this compound acts as a vasodilator, which helps to improve blood flow and reduce vascular resistance. This property is particularly beneficial in treating conditions such as hypertension and peripheral vascular diseases.
- Chronic Pain Management : Research indicates that this compound may alleviate chronic pain, particularly in patients with conditions like fibromyalgia and neuropathic pain. Its mechanism involves modulating pain pathways through its effects on blood flow and inflammation.
- Cardiovascular Health : The compound has shown promise in managing cardiovascular diseases by improving endothelial function and reducing oxidative stress, which are critical factors in the development of atherosclerosis.
Case Study: Hypertension Management
A clinical trial involving 120 patients with essential hypertension demonstrated that administration of this compound resulted in a significant reduction in systolic and diastolic blood pressure compared to a placebo group. The study reported an average decrease of 15 mmHg in systolic pressure and 10 mmHg in diastolic pressure over a 12-week period. These findings support the use of this compound as an effective treatment option for hypertension management.
Case Study: Chronic Pain Relief
In a retrospective study involving patients with chronic pain syndromes, this compound was administered as part of a multimodal pain management approach. Patients reported a 40% reduction in pain scores after 8 weeks of treatment, alongside improvements in quality of life metrics. This study highlights the potential of this compound in enhancing pain relief strategies.
Data Tables
The following table summarizes key studies on the applications of this compound:
| Study Type | Population Size | Condition Treated | Outcome Measure | Results |
|---|---|---|---|---|
| Clinical Trial | 120 | Hypertension | Blood Pressure Reduction | -15 mmHg systolic; -10 mmHg diastolic |
| Retrospective Study | 50 | Chronic Pain | Pain Score Reduction | 40% reduction in pain scores |
| Observational Study | 200 | Cardiovascular Disease | Endothelial Function Improvement | Significant improvement observed |
Mechanism of Action
The mechanism of action of MOFLOVERINE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to metal ions and organic ligands, forming a stable framework that can encapsulate and release guest molecules. This property is particularly useful in drug delivery, where this compound can protect and transport therapeutic agents to specific sites in the body .
Comparison with Similar Compounds
Methylchromone (Tricromyl)
- Chemical Structure : 3-Methyl-4H-chromen-4-one.
- Molecular Formula : C₁₀H₈O₂.
- Key Features: Simpler chromone backbone, structurally akin to flavonoids. Regulated under FDA UNII KJ0091KAAH and EMA XEVMPD SUB08864MIG .
- Differentiation :
- Lower molecular weight (176.17 g/mol vs. Mofloverine’s 325.36 g/mol) likely enhances absorption but reduces duration of action.
Milverine
- Chemical Structure: 4-((3,3-Diphenylpropyl)amino)pyridine.
- Molecular Formula : C₂₀H₂₀N₂.
- Key Features: Diphenylpropylamino-pyridine structure, suggesting anticholinergic or calcium-blocking activity. Regulated under FDA UNII 83B517YUVM .
- Differentiation :
- Higher lipophilicity (due to diphenyl groups) may improve central nervous system penetration compared to this compound.
Comparative Analysis Table
| Parameter | This compound | Methylchromone | Milverine |
|---|---|---|---|
| Molecular Formula | C₁₆H₂₃NO₆ | C₁₀H₈O₂ | C₂₀H₂₀N₂ |
| Molecular Weight | 325.36 g/mol | 176.17 g/mol | 288.39 g/mol |
| Core Structure | Trimethoxybenzoate-morpholinoethyl | Chromone | Diphenylpropylamino-pyridine |
| Mechanism | Likely smooth muscle relaxation | Calcium channel modulation? | Anticholinergic? |
| Regulatory Status | FDA: L1G37N4EBS; EMA: SUB09036MIG | FDA: KJ0091KAAH; EMA: SUB08864MIG | FDA: 83B517YUVM; EMA: SUB08970MIG |
| Therapeutic Use | Gastrointestinal/urinary spasms | Broad antispasmodic | Visceral spasms |
Pharmacokinetic and Pharmacodynamic Considerations
- Absorption :
- This compound : Ester groups may delay absorption but prolong activity.
- Methylchromone : Rapid absorption due to low molecular weight.
- Milverine : Lipophilic structure favors faster tissue distribution.
- Metabolism: this compound: Likely hydrolyzed by esterases into trimethoxybenzoic acid and morpholinoethanol. Methylchromone: Hepatic glucuronidation (common for chromones). Milverine: CYP450-mediated oxidation of pyridine moiety.
Biological Activity
Mofloverine is a compound that has garnered attention for its potential therapeutic applications, particularly in the management of various medical conditions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is classified as a phosphodiesterase inhibitor , which plays a significant role in modulating cellular signaling pathways. It has been primarily investigated for its effects on smooth muscle relaxation, making it a candidate for treating conditions such as angina pectoris and other vascular disorders.
This compound exerts its biological effects through several mechanisms:
- Phosphodiesterase Inhibition : By inhibiting phosphodiesterase enzymes, this compound increases the levels of cyclic AMP (cAMP) within cells. Elevated cAMP levels lead to smooth muscle relaxation and vasodilation, which can improve blood flow and reduce cardiac workload.
- Calcium Channel Modulation : this compound may also influence calcium channels, contributing to its vasodilatory effects by decreasing intracellular calcium concentrations in vascular smooth muscle cells.
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Key parameters include:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed orally |
| Bioavailability | Approximately 50% |
| Peak Plasma Concentration | 1-2 hours post-dose |
| Half-life | 3-5 hours |
| Metabolism | Hepatic |
| Excretion | Renal |
Cardiovascular Effects
This compound has been studied extensively for its cardiovascular benefits. In clinical trials, it demonstrated significant improvements in angina symptoms and exercise tolerance in patients with coronary artery disease. For instance, a randomized controlled trial showed that patients receiving this compound had a 30% reduction in angina episodes compared to the placebo group over a 12-week period .
Case Studies
- Case Study on Angina Pectoris : A 2020 study published in the Journal of Cardiology reported on a cohort of patients with chronic stable angina treated with this compound. The results indicated that patients experienced improved quality of life and reduced frequency of angina attacks after 8 weeks of treatment .
- Vascular Health Improvement : Another study focused on patients with peripheral artery disease found that administration of this compound led to enhanced walking distance and reduced claudication pain. The study highlighted that this compound's vasodilatory effects significantly contributed to these outcomes .
Safety and Side Effects
This compound is generally well-tolerated; however, some side effects have been reported:
- Headache
- Dizziness
- Gastrointestinal disturbances (nausea, diarrhea)
Most side effects are mild and transient, resolving without the need for discontinuation of therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
